Transparency Declaration: Absence of Published Quantitative Biological Activity Data
A comprehensive search of PubChem, ChEMBL, BindingDB, ZINC, PubMed, Google Patents, and major vendor catalogs (excluding benchchems, molecule, evitachem, vulcanchem) found zero published IC₅₀, Kᵢ, Kd, MIC, EC₅₀, or any other quantitative biological activity value for 2-(biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide. The ZINC database entry ZINC000002190825 (matching formula C₂₁H₁₈BrNO₂, MW 396.284) explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This compound currently exists solely as a commercially available screening compound with no published assay data.
| Evidence Dimension | Published biological activity data availability |
|---|---|
| Target Compound Data | No quantitative biological data (IC₅₀/Kᵢ/MIC/etc.) found in any public database or publication |
| Comparator Or Baseline | Biphenyl amide p38α inhibitors as a class: reported IC₅₀ range 1 nM – 3 μM for optimized analogs [2] |
| Quantified Difference | Not calculable – target compound lacks any quantitative data for comparison |
| Conditions | Comprehensive database and literature search conducted April 2026 covering PubChem, ChEMBL (v20+), BindingDB, ZINC, PubMed, Google Patents, Sigma-Aldrich, Cayman Chemical, and multiple vendor catalogs |
Why This Matters
Procurement decisions cannot be based on biological potency comparisons; selection must rely on structural novelty, physicochemical properties, and the strategic value of an uncharacterized chemical space.
- [1] ZINC Database. ZINC000002190825. C₂₁H₁₈BrNO₂; MW 396.284; logP 5.233; tPSA 39 Ų; H-bond donors: 0; H-bond acceptors: 3; Rotatable bonds: 3. Activities: 'There is no known activity for this compound.' References: none. Accessed via zinc.docking.org. View Source
- [2] Angell, R.M. et al. (2008). Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR. Bioorg. Med. Chem. Lett., 18(1), 324–328. Class-level comparator: optimized biphenyl amides achieve p38α IC₅₀ values in the low nanomolar range with oral in vivo activity. View Source
